N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide
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Overview
Description
N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a carboxamide group, and a 1,2,4-oxadiazole ring substituted with a 4-fluorophenyl group
Preparation Methods
The synthesis of N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide typically involves multiple steps. One common synthetic route includes the formation of the 1,2,4-oxadiazole ring through a cyclization reaction involving a hydrazide and a nitrile oxide. The thiophene-2-carboxamide moiety can be introduced via a coupling reaction with the appropriate thiophene derivative. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens
Scientific Research Applications
N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes
Mechanism of Action
The mechanism of action of N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved can include inhibition of angiogenesis or modulation of immune responses .
Comparison with Similar Compounds
N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide can be compared with similar compounds such as:
Thiophene-2-carboxamide derivatives: These compounds share the thiophene-2-carboxamide moiety but differ in their substituents, affecting their chemical properties and applications.
1,2,4-Oxadiazole derivatives: These compounds have the oxadiazole ring but may have different substituents, influencing their biological activity and reactivity.
Fluorophenyl compounds: These compounds contain the fluorophenyl group, which can impact their pharmacokinetic and pharmacodynamic properties
By comparing these compounds, the unique features and potential advantages of this compound can be highlighted, such as its specific binding affinities or enhanced stability.
Properties
Molecular Formula |
C19H12FN3O2S |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H12FN3O2S/c20-14-7-3-12(4-8-14)17-22-19(25-23-17)13-5-9-15(10-6-13)21-18(24)16-2-1-11-26-16/h1-11H,(H,21,24) |
InChI Key |
OWRKIWRVFRZMDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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